molecular formula C6H8N2O3 B2515466 Methyl 2-amino-4-methyloxazole-5-carboxylate CAS No. 359631-35-9

Methyl 2-amino-4-methyloxazole-5-carboxylate

Cat. No.: B2515466
CAS No.: 359631-35-9
M. Wt: 156.141
InChI Key: WLMIXLXCTUACQB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methyloxazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C6H8N2O3 This compound is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropanenitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-amino-4-methyloxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • Methyl 2-methyloxazole-4-carboxylate
  • Ethyl 2-amino-4-methyloxazole-5-carboxylate
  • 2-Amino-4-methylthiazole-5-carboxylate

Comparison: Methyl 2-amino-4-methyloxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with biological targets, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMIXLXCTUACQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

150 g of methyl 2-chloroacetoacetate and 180 g of urea were dissolved in 600 ml of methanol and refluxed for 36 hours. After cooling, the deposited crystals were filtered, suspended in 2N sodium hydroxide solution and extracted with ethyl acetate. After washing with water and drying with anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was recrystallized from acetonitrile to obtain 10 g of 2-amino-5-methoxycarbonyl-4-methyloxazole. mp. 199-201° C. (point of decomposition).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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